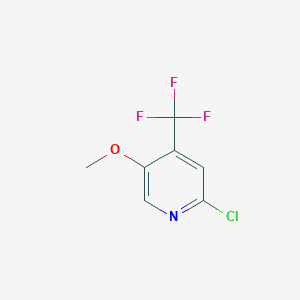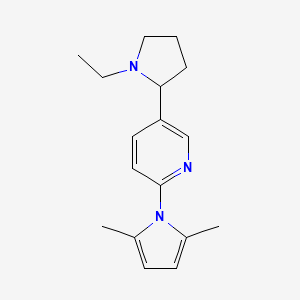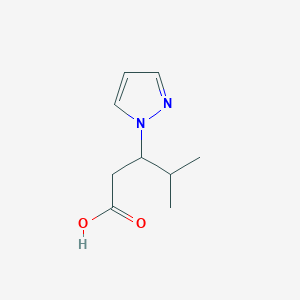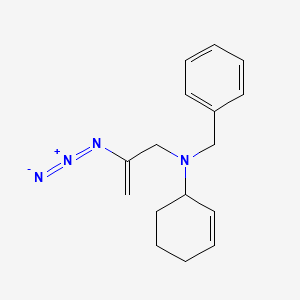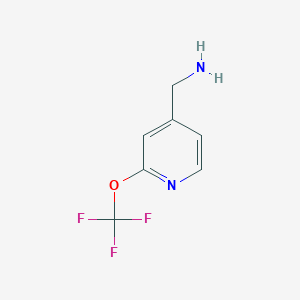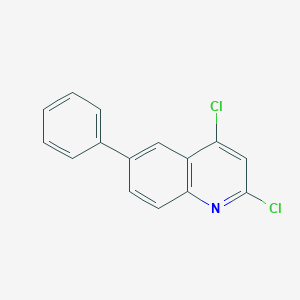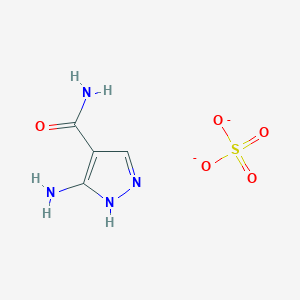
5-amino-1H-pyrazole-4-carboxamide;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1H-pyrazole-4-carboxamide;sulfate is a heterocyclic compound with the molecular formula C4H8N4O5S. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. It is often used as a building block in the synthesis of more complex molecules due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1H-pyrazole-4-carboxamide involves a multi-step process. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO2) in water at room temperature . The reaction yields 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in high yields (86–96%).
Industrial Production Methods
Industrial production of 5-amino-1H-pyrazole-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green solvents and recyclable catalysts can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of 5-amino-1H-pyrazole-4-carboxamide.
Scientific Research Applications
5-Amino-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has been investigated as a potential anticancer agent due to its ability to inhibit fibroblast growth factor receptors (FGFRs).
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-amino-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a covalent inhibitor of FGFRs by binding irreversibly to the receptor. This binding inhibits the receptor’s activity, leading to the suppression of cancer cell proliferation . The compound’s ability to target both wild-type and gatekeeper mutants of FGFRs makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1H-pyrazole-5-carboxamide hydrochloride
- 3-Amino-4-pyrazolecarboxamide hemisulfate salt
- 1-Methyl-4-phenyl-5-aminopyrazole
Uniqueness
Compared to similar compounds, 5-amino-1H-pyrazole-4-carboxamide stands out due to its potent inhibitory activity against FGFRs and its ability to overcome drug resistance caused by gatekeeper mutations. This makes it a valuable compound in the development of targeted cancer therapies.
Properties
Molecular Formula |
C4H6N4O5S-2 |
|---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
5-amino-1H-pyrazole-4-carboxamide;sulfate |
InChI |
InChI=1S/C4H6N4O.H2O4S/c5-3-2(4(6)9)1-7-8-3;1-5(2,3)4/h1H,(H2,6,9)(H3,5,7,8);(H2,1,2,3,4)/p-2 |
InChI Key |
RHMSRJURIHDMNK-UHFFFAOYSA-L |
Canonical SMILES |
C1=NNC(=C1C(=O)N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B11824370.png)

